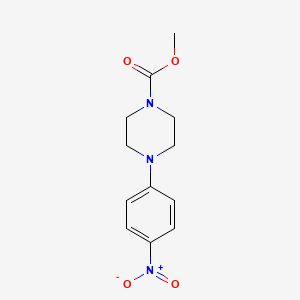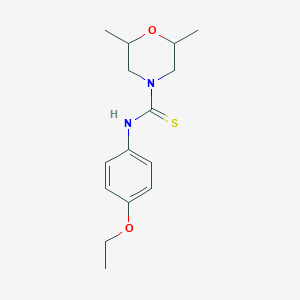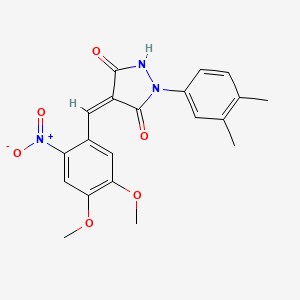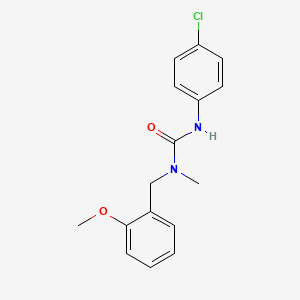![molecular formula C20H22N4O2 B5181803 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5181803.png)
6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as PDP, is a highly potent and selective inhibitor of the protein kinase CK1δ, which plays a critical role in regulating circadian rhythms and other cellular processes. The development of PDP has led to significant advances in understanding the molecular mechanisms underlying circadian rhythms and other biological processes, and has the potential to lead to new treatments for a variety of diseases.
Mecanismo De Acción
6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one acts as a highly selective inhibitor of the protein kinase CK1δ, which plays a critical role in regulating circadian rhythms and other cellular processes. By inhibiting CK1δ, 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one disrupts the molecular mechanisms that underlie circadian rhythms, leading to a variety of physiological effects.
Biochemical and Physiological Effects
6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to have significant effects on circadian rhythms, including changes in sleep patterns, metabolism, and immune function. In addition, 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to have potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is its high selectivity for CK1δ, which allows researchers to study the molecular mechanisms underlying circadian rhythms and other cellular processes with a high degree of specificity. However, one limitation of 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, including further studies of its effects on circadian rhythms and other physiological processes, as well as investigations into its potential therapeutic applications in a variety of diseases. In addition, there is a need for the development of new synthetic methods for 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one and related compounds, as well as the development of more efficient methods for delivering 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one to cells and tissues. Overall, the development of 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has opened up new avenues for research into the molecular mechanisms underlying circadian rhythms and other cellular processes, and has the potential to lead to significant advances in our understanding of human biology and disease.
Métodos De Síntesis
The synthesis of 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves a multi-step process that begins with the preparation of the pyrido[4,3-d]pyrimidine core structure. This is achieved through a reaction between 2-aminopyridine and 4-chloro-5-methylpyrimidine, followed by a series of transformations to introduce the isopropylphenyl and morpholinyl substituents. The final step involves the conversion of the intermediate to the desired product using a palladium-catalyzed coupling reaction.
Aplicaciones Científicas De Investigación
6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and metabolic disorders. In addition, 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to have significant effects on circadian rhythms, which play a critical role in regulating a wide range of physiological processes, including sleep, metabolism, and immune function.
Propiedades
IUPAC Name |
2-morpholin-4-yl-6-(4-propan-2-ylphenyl)pyrido[4,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14(2)15-3-5-16(6-4-15)24-8-7-18-17(19(24)25)13-21-20(22-18)23-9-11-26-12-10-23/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWCWUZTNIGRNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholin-4-yl)-6-[4-(propan-2-yl)phenyl]pyrido[4,3-d]pyrimidin-5(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5181720.png)


![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181750.png)


![methyl 4-({[(4-ethyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5181775.png)
![5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5181777.png)
![(2-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5181785.png)
![5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5181795.png)
![2-[(4-chlorophenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5181808.png)
![ethyl ({[(4-methoxybenzoyl)amino]carbonothioyl}thio)acetate](/img/structure/B5181819.png)

![ethyl 5-[5-(3,4-dichlorophenyl)-2-furyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5181833.png)